Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Overview
Description
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, also known as Methyl 5-nitro-7-azaindole-3-carboxylate, is a potent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s binding to the tyrosine kinase domain of the FGFRs, preventing the receptor’s activation and subsequent signal transduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGFR signaling pathway . This pathway is involved in various cellular processes, including cell proliferation and migration, angiogenesis, and organ development . The inhibition of FGFRs by the compound disrupts these processes, leading to potential therapeutic effects in conditions characterized by abnormal FGFR signaling, such as certain types of cancer .
Result of Action
The inhibition of FGFRs by this compound can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can inhibit the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are crucial for various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions lead to the inhibition of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are essential for cell survival and proliferation.
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent. The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of FGFRs and their downstream effectors.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATP-binding pocket of FGFRs, leading to the inhibition of their kinase activity . This binding prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways. The compound also induces changes in gene expression by modulating the activity of transcription factors regulated by FGFR signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs for extended periods . Prolonged exposure to the compound can lead to the degradation of its active form, resulting in reduced efficacy. Long-term studies have shown that the compound can induce sustained inhibition of cell proliferation and migration, with minimal adverse effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, the compound can induce toxic effects, including weight loss, organ damage, and altered hematological parameters. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the metabolism of the compound, leading to the formation of various metabolites that are subsequently excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects on FGFRs. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its localization to target sites.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity and function . The compound is primarily localized to the cytoplasm, where it interacts with FGFRs and inhibits their kinase activity. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the nitration of a pyrrolo[2,3-b]pyridine derivative followed by esterification. One common method includes the reaction of 5-nitro-1H-pyrrolo[2,3-b]pyridine with methanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1H-pyrrolo[2,3-b]pyridine: Shares the pyrrolo[2,3-b]pyridine core but lacks the ester group.
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure with a methyl group at the nitrogen atom.
Uniqueness
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to its ester functional group, which can be hydrolyzed to form carboxylic acids or further modified to create various derivatives. This versatility makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)7-4-11-8-6(7)2-5(3-10-8)12(14)15/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLPCJJUCWEWJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161720 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201161720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-72-6 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201161720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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